Cas no 1805552-84-4 (3-Bromo-2-fluoro-4-hydroxybenzyl bromide)

3-Bromo-2-fluoro-4-hydroxybenzyl bromide 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-fluoro-4-hydroxybenzyl bromide
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- インチ: 1S/C7H5Br2FO/c8-3-4-1-2-5(11)6(9)7(4)10/h1-2,11H,3H2
- InChIKey: JBMZKOTZSFRNGL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(CBr)=C1F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 20.2
3-Bromo-2-fluoro-4-hydroxybenzyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013018097-250mg |
3-Bromo-2-fluoro-4-hydroxybenzyl bromide |
1805552-84-4 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
Alichem | A013018097-500mg |
3-Bromo-2-fluoro-4-hydroxybenzyl bromide |
1805552-84-4 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
Alichem | A013018097-1g |
3-Bromo-2-fluoro-4-hydroxybenzyl bromide |
1805552-84-4 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
3-Bromo-2-fluoro-4-hydroxybenzyl bromide 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
3-Bromo-2-fluoro-4-hydroxybenzyl bromideに関する追加情報
Introduction to 3-Bromo-2-fluoro-4-hydroxybenzyl bromide (CAS No. 1805552-84-4)
3-Bromo-2-fluoro-4-hydroxybenzyl bromide (CAS No. 1805552-84-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its bromine and fluoro substituents on a benzyl ring with a hydroxyl group, serves as a versatile intermediate in the synthesis of various biologically active molecules. The unique structural features of this compound make it particularly valuable for the development of novel therapeutic agents targeting a range of diseases.
The bromine atom at the 3-position and the fluoro group at the 2-position introduce electronic and steric effects that can modulate the reactivity and binding properties of the molecule. These substituents are well-known for their ability to enhance metabolic stability and improve oral bioavailability, which are critical factors in drug design. Additionally, the presence of a hydroxyl group at the 4-position provides a site for further functionalization, allowing chemists to explore diverse chemical modifications.
In recent years, there has been growing interest in the use of halogenated aromatic compounds as building blocks in drug discovery. Halogens, particularly bromine and fluorine, are frequently incorporated into drug molecules due to their ability to influence pharmacokinetic properties and enhance binding affinity to biological targets. For instance, 3-Bromo-2-fluoro-4-hydroxybenzyl bromide has been employed in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
One of the most compelling applications of 3-Bromo-2-fluoro-4-hydroxybenzyl bromide is in the development of small-molecule inhibitors targeting protein-protein interactions. These interactions are often implicated in various pathological processes, making them attractive therapeutic targets. The compound’s structure allows for selective binding to specific protein domains, thereby modulating signaling pathways involved in diseases such as cancer and neurodegeneration. Recent studies have demonstrated its utility in generating potent inhibitors with high selectivity and low toxicity.
The fluoro group, in particular, has been extensively studied for its impact on drug properties. Its ability to reduce metabolic degradation and improve binding affinity has made it a staple in modern drug design. In contrast, the bromine atom can serve as a handle for further chemical transformations, such as cross-coupling reactions, which are fundamental in constructing complex molecular architectures. The combination of these features makes 3-Bromo-2-fluoro-4-hydroxybenzyl bromide a valuable asset in synthetic chemistry.
Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have shown that the presence of both bromine and fluoro substituents can fine-tune the electronic distribution of the molecule, leading to improved interactions with biological targets. These insights have guided the design of more effective derivatives with enhanced pharmacological profiles.
Another area where 3-Bromo-2-fluoro-4-hydroxybenzyl bromide has shown promise is in the development of antiviral agents. The structural motifs present in this compound can be exploited to disrupt viral replication cycles by inhibiting key enzymes or binding to viral proteins. Preliminary research indicates that derivatives of this compound exhibit inhibitory activity against several viruses, including those responsible for chronic infections.
The synthetic versatility of 3-Bromo-2-fluoro-4-hydroxybenzyl bromide also extends to its use as a precursor for more complex heterocyclic compounds. By incorporating nitrogen-containing rings such as pyridines or indoles, chemists can generate novel scaffolds with enhanced biological activity. These heterocycles are known for their role in various therapeutic areas, including antimicrobial and anti-inflammatory treatments.
In conclusion, 3-Bromo-2-fluoro-4-hydroxybenzyl bromide (CAS No. 1805552-84-4) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its synthetic flexibility, make it an indispensable tool for medicinal chemists seeking to design innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance is likely to grow further, contributing to advancements across multiple therapeutic disciplines.
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